Ioxitalamic acid is classified as an ionic iodinated contrast medium. It is a first-generation contrast agent characterized by its high osmolality, typically ranging from 1500 to 1800 mOsm/kg. The compound is known chemically as 5-acetamido-N-methyl-2,4,6-triiodoisoformamide benzoic acid and is often used in its salt forms with sodium or meglumine. It was developed by Liebel-Flarshem Canada Inc. and received approval from Health Canada in 1995 .
The synthesis of ioxitalamic acid involves several critical steps:
These steps are optimized for industrial production to ensure high yield and purity, making the compound suitable for pharmaceutical applications .
Ioxitalamic acid has a complex molecular structure characterized by the presence of three iodine atoms, which contribute to its high radiopacity. Its chemical formula is , with a molecular weight averaging around 643.94 g/mol.
Ioxitalamic acid can participate in various chemical reactions:
Ioxitalamic acid functions primarily as a bowel opacifier during imaging procedures:
The compound's properties are influenced by its high osmolality, which has implications for renal toxicity and other physiological effects during medical imaging procedures .
Ioxitalamic acid is primarily used in medical imaging as a contrast agent for:
Additionally, ongoing research explores its interactions with other iodinated contrast media to better understand cross-reactivity patterns among different compounds within this class .
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: